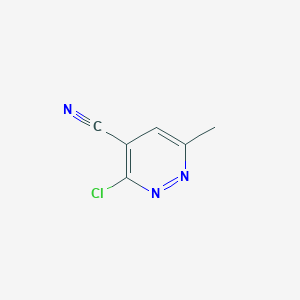

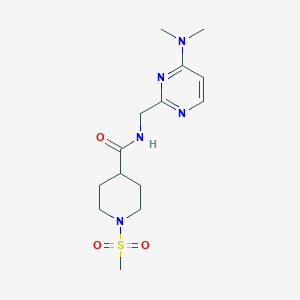

![molecular formula C12H15NO2 B2698426 N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide CAS No. 1201920-98-0](/img/structure/B2698426.png)

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Interactions and Crystal Packing

The study of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate highlights the utilization of N⋯π and O⋯π interactions rather than "directed" hydrogen bonding in crystal packing. This compound forms a simple 1-D double-column through these rare nonhydrogen bonding interactions, demonstrating the intricate ways molecules can organize themselves in solid states (Zhenfeng Zhang et al., 2011).

Metabolic Pathways Identification

The identification of metabolites for designer drugs, including substances structurally related to N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide, provides insights into their metabolic pathways. This research is crucial for understanding how these compounds are processed in the human body and can guide therapeutic and toxicological evaluations (K. Zaitsu et al., 2009).

Structural Analysis and Hydrogen Bonding

N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, including compounds with methoxyphenyl groups, have been analyzed to understand their geometric parameters and hydrogen bonding patterns. Such studies are foundational for designing molecules with desired properties and biological activities (Y. Köysal et al., 2005).

Corrosion Inhibition

The synthesis of Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate demonstrates applications in corrosion inhibition. These molecules have shown to effectively prevent corrosion in metals, which is significant for industrial applications, highlighting the practical applications of chemical research beyond pharmaceuticals (M. Djenane et al., 2019).

Fluorescent Dye Development

Research into N-Ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes demonstrates the role of similar compounds in developing new materials for imaging and sensing applications. These compounds exhibit significant fluorescence and can be tuned for specific applications, marking an important intersection of organic chemistry and material science (Marzena Witalewska et al., 2019).

作用機序

Target of Action

The primary target of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide A similar compound, entacapone, which is a derivative of n-[2-(3-methoxyphenyl)ethyl]prop-2-enamide, is known to inhibit the enzyme catechol-o-methyltransferase (comt) .

Mode of Action

The exact mode of action of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide It’s worth noting that its derivative, entacapone, works by inhibiting the comt enzyme, which metabolizes l-dopa, a precursor of dopamine . By inhibiting this enzyme, Entacapone increases the bioavailability of L-DOPA .

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide Based on the mode of action of its derivative, entacapone, it can be inferred that it might affect the dopamine synthesis pathway by increasing the availability of l-dopa .

Result of Action

The specific molecular and cellular effects of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide Based on the known effects of its derivative, entacapone, it can be inferred that it might increase the levels of dopamine in the brain by enhancing the bioavailability of l-dopa .

将来の方向性

特性

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h3-6,9H,1,7-8H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQIFEKKVLOHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)